![molecular formula C11H16N2O3 B12897985 4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperidine-2,6-dione CAS No. 6939-31-7](/img/structure/B12897985.png)
4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperidine-2,6-dione is a compound that features a piperidine ring fused with a pyrrolidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The presence of both piperidine and pyrrolidine rings in its structure allows for diverse biological activities and interactions with various molecular targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperidine-2,6-dione typically involves the reaction of piperidine-2,6-dione with pyrrolidine derivatives. One common method includes the use of a base-catalyzed reaction where piperidine-2,6-dione is reacted with 2-bromoethyl pyrrolidine under reflux conditions. The reaction proceeds through nucleophilic substitution, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA yields N-oxides, while reduction with NaBH4 results in alcohol derivatives.
Aplicaciones Científicas De Investigación
4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperidine-2,6-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies to understand its interaction with biological targets.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Lenalidomide: A compound with a similar piperidine-2,6-dione structure, used in the treatment of multiple myeloma.
Thalidomide: Another related compound with a piperidine-2,6-dione core, known for its immunomodulatory effects.
Uniqueness
4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperidine-2,6-dione is unique due to the presence of both piperidine and pyrrolidine rings, which confer distinct biological activities and potential therapeutic applications. Its structural features allow for diverse interactions with molecular targets, making it a valuable compound in drug discovery and development.
Propiedades
Número CAS |
6939-31-7 |
|---|---|
Fórmula molecular |
C11H16N2O3 |
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidine-2,6-dione |
InChI |
InChI=1S/C11H16N2O3/c14-9-5-8(6-10(15)12-9)7-11(16)13-3-1-2-4-13/h8H,1-7H2,(H,12,14,15) |
Clave InChI |
DZDYTSKLBQZULC-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C(=O)CC2CC(=O)NC(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Fluoro-2-[(oxolan-3-yl)oxy]aniline](/img/structure/B12897911.png)
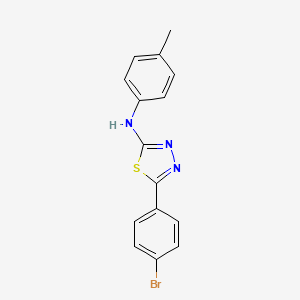
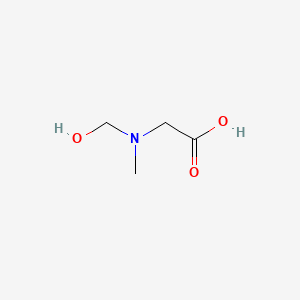
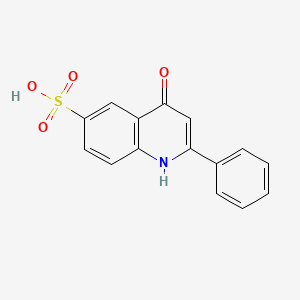

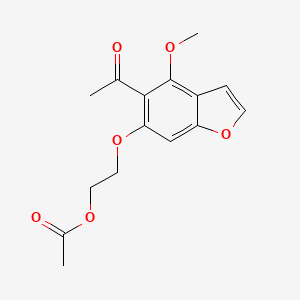
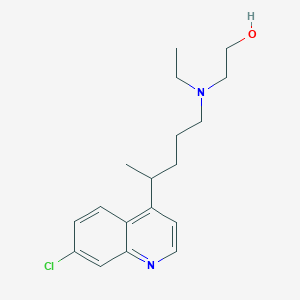
![2-[(2-Methylbenzo[h]quinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B12897966.png)
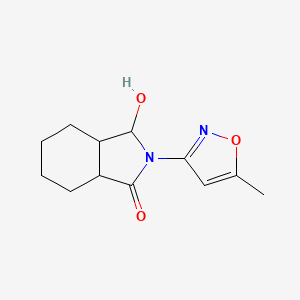
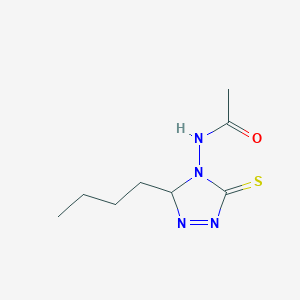
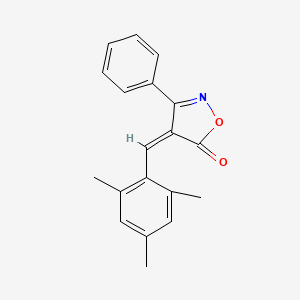
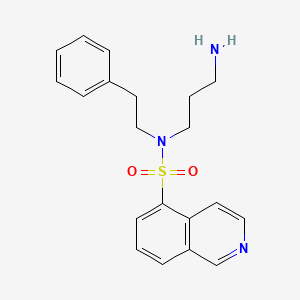
![Furo[2,3-f]-1,3-benzodioxole, 6-ethyl-7-methyl-](/img/structure/B12897993.png)
